molecular formula C10H8BrN B1391686 7-Bromo-4-methylisoquinoline CAS No. 958880-29-0

7-Bromo-4-methylisoquinoline

Cat. No.: B1391686
CAS No.: 958880-29-0
M. Wt: 222.08 g/mol
InChI Key: VQCNWNMFAYTPLM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 7-Bromo-4-methylisoquinoline is C10H8BrN . It contains a five-membered aromatic ring fused to a six-membered aromatic ring with a bromine atom and a methyl group.


Physical and Chemical Properties Analysis

The physical and chemical properties of a material are essential to understand its function. These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques: 7-Bromo-4-methylisoquinoline and its derivatives are synthesized through various chemical processes. One such method involves Jackson's modification of the Pomeranz-Fritsch ring synthesis. The synthesized compounds often serve as intermediates in complex chemical syntheses (Armengol, Helliwell, & Joule, 2000).

Antitumor Activity

  • Antineoplastic Potential: Compounds derived from this compound, such as isoquinoline-1-carboxaldehyde thiosemicarbazones, have been evaluated for their antineoplastic activity. These compounds showed significant activity against L1210 leukemia in mice (Liu, Lin, Penketh, & Sartorelli, 1995).

Cytotoxic Evaluation

  • Cytotoxic Activity Against Cancer Cells: Aminoquinones structurally related to marine isoquinolinequinones, including derivatives of this compound, have shown cytotoxic activity against various human tumor cell lines, including gastric adenocarcinoma and bladder carcinoma (Delgado, Ibacache, Theoduloz, & Valderrama, 2012).

Synthetic Applications

  • Key Intermediate in Chemical Synthesis: this compound serves as a crucial intermediate in the synthesis of various chemical compounds. Its derivatives are used in synthesizing inhibitors and other complex molecules, highlighting its importance in pharmaceutical and chemical research (Lei et al., 2015).

Novel Synthesis Methods

  • Alternative Synthesis Methods: New methods for the synthesis of this compound and its derivatives have been developed, providing alternative routes for obtaining these compounds. These methods can be crucial in developing new pharmaceuticals and other chemical products (Zlatoidský & Gabos, 2009).

Photolabile Protecting Groups

  • Use in Photolabile Protecting Groups: Brominated hydroxyquinoline, a derivative of this compound, has been used as a photolabile protecting group. This application is significant in the field of photochemistry, where sensitive and efficient protecting groups are crucial (Fedoryak & Dore, 2002).

Chemical Rearrangements

  • Mechanistic Studies in Chemical Reactions: Studies involving this compound have provided insights into the mechanisms of various chemical reactions, such as rearrangements and substitutions. These studies are fundamental to understanding chemical processes at a molecular level (Kirby, Mackinnon, Elliott, & Uff, 1979).

Safety and Hazards

Safety data sheets for 7-Bromo-4-methylisoquinoline are available and provide information on its hazards .

Biochemical Analysis

Biochemical Properties

7-Bromo-4-methylisoquinoline plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in studies involving the inhibition of specific kinases, which are enzymes that catalyze the transfer of phosphate groups. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to interact with the mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in cell proliferation, differentiation, and apoptosis . By modulating these pathways, this compound can alter cellular responses to external stimuli.

Properties

IUPAC Name

7-bromo-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c1-7-5-12-6-8-4-9(11)2-3-10(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQCNWNMFAYTPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679860
Record name 7-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958880-29-0
Record name 7-Bromo-4-methylisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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